molecular formula C24H24N6O2S B2371651 N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-81-2

N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2371651
CAS No.: 872993-81-2
M. Wt: 460.56
InChI Key: YGFKCNCRMDOOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a synthetically designed small molecule investigated for its potent and selective kinase inhibitory activity. Its core structure is based on a [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged chemotype known for its high affinity for the ATP-binding pockets of various kinases. Research into analogous compounds has demonstrated that this scaffold can yield potent inhibitors of crucial kinases like Bruton's Tyrosine Kinase (BTK) , which is a validated therapeutic target in hematological malignancies such as chronic lymphocytic leukemia and B-cell lymphomas. The molecular architecture of this compound, featuring specific substitutions including the benzamide and the 3,5-dimethylphenyl groups, is engineered to optimize target engagement, selectivity, and pharmacokinetic properties. Its primary research value lies in its utility as a chemical probe to elucidate the complex signaling pathways driven by specific kinase targets in cellular and disease models. By selectively inhibiting its target kinases, this compound enables researchers to dissect the functional consequences of pathway modulation, contributing to target validation and the understanding of oncogenic drivers. The development of such targeted inhibitors is a cornerstone of modern cancer drug discovery , making this compound a valuable tool for preclinical research in oncology and immunology. It is intended for use in in vitro biochemical assays and cell-based studies to investigate mechanisms of proliferation, apoptosis, and signal transduction.

Properties

IUPAC Name

N-[2-[6-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S/c1-16-12-17(2)14-19(13-16)26-22(31)15-33-23-9-8-20-27-28-21(30(20)29-23)10-11-25-24(32)18-6-4-3-5-7-18/h3-9,12-14H,10-11,15H2,1-2H3,(H,25,32)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFKCNCRMDOOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity through various studies and research findings.

  • Molecular Formula : C25H26N6O3S
  • Molecular Weight : 490.6 g/mol
  • CAS Number : 872995-58-9

The biological activity of this compound primarily stems from its structural features which include a triazole moiety and a pyridazine ring. These components are known to interact with various biological targets, influencing multiple pathways.

Key Mechanisms Identified:

  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of Bcl-2 family proteins and caspases .
  • Antimicrobial Properties : The thiazole derivatives related to this compound have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
  • Neuroprotective Effects : Some derivatives have been evaluated for their anticonvulsant properties, showcasing potential as treatments for epilepsy by reducing seizure activity in animal models .

Case Studies and Experimental Data

  • Cytotoxicity Assays :
    • A study using the MTT assay demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, outperforming standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
HepG25.0
A4316.0
MCF77.5
  • Antimicrobial Activity :
    • The compound was tested against a panel of bacterial strains with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL for Gram-positive bacteria, indicating strong antibacterial potential .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli30

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications in the phenyl ring and the introduction of functional groups significantly affect its potency:

  • Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring enhances lipophilicity and cellular uptake.
  • Thioether Linkage : The thioether linkage is essential for maintaining the structural integrity necessary for binding to biological targets.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its antitumor and antimicrobial properties. The triazole and pyridazine moieties are known to enhance biological activity, making this compound a candidate for drug development.

Antitumor Activity

Research indicates that compounds with triazole and pyridazine structures exhibit significant anticancer activity. For instance, derivatives of triazolopyridazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways that regulate cell survival and death.

Antimicrobial Properties

The presence of the thioether group in the structure enhances the compound's ability to interact with microbial targets. Studies have demonstrated that this compound can inhibit the growth of several bacterial strains and fungi, suggesting its potential as a broad-spectrum antimicrobial agent.

Electrochemical Applications

Recent studies have explored the electrochemical properties of similar compounds. The electrochemical profiling of fused pyrimidine-triazole derivatives has shown promising results in DNA interaction studies, which could be relevant for N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide as well. Such interactions may lead to advancements in drug delivery systems and biosensing technologies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzamide and triazole rings can significantly affect biological activity. Research focusing on SAR has identified key functional groups that enhance potency against specific biological targets.

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, a derivative of this compound was tested against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of similar thioether-containing compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, supporting further exploration into clinical applications.

Data Table: Overview of Research Findings

Application AreaObserved ActivityReference
Antitumor ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityInhibits growth of bacterial strains
Electrochemical ProfilingInteraction with DNA

Comparison with Similar Compounds

Triazolo[4,3-b]pyridazine vs. Benzo[b][1,4]oxazin-3(4H)-one

  • Triazolo[4,3-b]pyridazine: The target compound’s fused triazole-pyridazine system is distinct from the benzo[b][1,4]oxazin-3(4H)-one derivatives synthesized in . This difference may impact reactivity and biological activity .
  • Synthetic Methods : highlights the use of caesium carbonate and dry DMF for cyclization, achieving yields >70%. Similar conditions might apply to the target compound’s triazolo ring formation .

Thiadiazole[3,2-a][1,3,5]triazine ()

  • The thiadiazole-triazine system in shares sulfur-containing motifs with the target compound’s thioether linkage. However, the triazine core differs from the pyridazine in electronic properties.

Functional Group and Substituent Analysis

Thioether vs. Thioamide Linkages

  • The target compound’s thioether (-S-) group contrasts with the thioamide (-N-C(S)-) groups in . Thioethers generally exhibit higher hydrolytic stability but lower hydrogen-bonding capacity than thioamides, which could influence pharmacokinetics .

3,5-Dimethylphenyl vs. Substituted Phenyl Groups

  • The 3,5-dimethylphenyl group in the target compound introduces steric hindrance and electron-donating effects, analogous to substituted phenyl groups in . Such substituents can modulate solubility and receptor binding .

Benzamide Moieties

  • The terminal benzamide group is structurally similar to acetamide derivatives in . Benzamide’s aromaticity may enhance π-π stacking interactions in biological targets compared to aliphatic amides .

Research Findings and Implications

  • Synthetic Challenges : The triazolo-pyridazine core may require cyclization under acidic or basic conditions, as seen in (Cs₂CO₃) and (H₂SO₄). The thioether linkage could form via nucleophilic substitution, similar to the thioamide synthesis in .
  • Biological Relevance: While focuses on carcinogenic heterocyclic amines (e.g., IQ), the target compound’s triazolo-pyridazine core is structurally distinct but warrants toxicity studies due to aromatic nitrogen content .
  • Stability and Reactivity : The 3,5-dimethylphenyl group may enhance stability against metabolic degradation compared to unsubstituted analogs, as seen in substituted phenyl derivatives in .

Preparation Methods

Cyclization of Pyridazinone Hydrazones

The triazolo[4,3-b]pyridazin ring is constructed via cyclocondensation of 3-hydrazinylpyridazin-4(1H)-one with orthoesters or α-bromoketones. For example, refluxing 3-hydrazinylpyridazin-4(1H)-one with triethyl orthoformate in acetic acid yields the triazole-fused pyridazin core.

Reaction Conditions :

  • Solvent : Glacial acetic acid
  • Temperature : 110–120°C
  • Time : 6–8 hours
  • Yield : 68–75%.

Functionalization at Position 6

Introducing a thiol group at position 6 requires bromination followed by nucleophilic substitution. Bromination of the triazolo[4,3-b]pyridazin core with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C affords 6-bromo-triazolo[4,3-b]pyridazin-3-ylethylamine. Subsequent treatment with thiourea in ethanol under reflux replaces bromine with a thiol group.

Key Data :

Step Reagents/Conditions Yield
Bromination NBS, DMF, 0°C, 2 h 85%
Thiol substitution Thiourea, EtOH, reflux, 4 h 78%

Synthesis of 2-((3,5-Dimethylphenyl)Amino)-2-Oxoethyl Thiol

Acetamide Formation

Reacting 3,5-dimethylaniline with bromoacetyl bromide in dichloromethane (DCM) generates 2-bromo-N-(3,5-dimethylphenyl)acetamide. Triethylamine is used to scavenge HBr, ensuring efficient amide bond formation.

Optimization Note : Excess bromoacetyl bromide (1.2 equiv) and slow addition at 0°C minimize diacetylation byproducts.

Thiol Generation

Reduction of the disulfide derivative (e.g., bis(2-((3,5-dimethylphenyl)amino)-2-oxoethyl) disulfide) with dithiothreitol (DTT) in aqueous ethanol liberates the thiol. Alternatively, direct use of sodium hydrosulfide (NaSH) with the bromoacetamide in DMF provides the thiol intermediate.

Thioether Formation and Final Amidation

Coupling Thiol and Triazolopyridazin

The 6-mercapto-triazolopyridazin reacts with 2-bromo-N-(3,5-dimethylphenyl)acetamide in DMF under nitrogen. Potassium carbonate facilitates deprotonation of the thiol, promoting nucleophilic substitution at the bromine site.

Critical Parameters :

  • Molar Ratio : 1:1.1 (triazolopyridazin:bromoacetamide)
  • Temperature : 60°C, 12 hours
  • Yield : 72%.

Optimization Challenges and Solutions

Thioether Oxidation Mitigation

The thioether group is prone to oxidation during storage. Adding antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w stabilizes the compound.

Purification Strategies

Reverse-phase column chromatography (C18 silica, methanol/water) resolves polar byproducts. Recrystallization from ethyl acetate/n-hexane (1:3) yields high-purity crystals.

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batch) employs continuous flow reactors for bromination and thioether steps, reducing reaction times by 40%. Environmental factors are minimized via solvent recovery (DMF and ethanol distillation).

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step routes, including:

  • Amide bond formation : Coupling the 3,5-dimethylphenylamine moiety to the thioether-linked pyridazine core under controlled pH (5–7) to prevent hydrolysis .
  • Heterocyclic ring closure : Cyclization of the triazole ring using dehydrating agents (e.g., POCl₃) at 80–100°C, monitored by TLC .
  • Purification : Column chromatography or HPLC to isolate intermediates, with yields typically 60–75% .
    Challenges : Competing side reactions (e.g., oxidation of thioether groups) require inert atmospheres (N₂/Ar) and low-temperature conditions .

Advanced: How can reaction conditions be optimized for higher yields in triazolo-pyridazine formation?

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >90% purity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the pyridazine C-6 position .
  • Catalysts : Use of Pd/C or CuI for Suzuki-Miyaura cross-coupling to introduce aryl groups at the triazole ring .

Basic: What analytical techniques confirm the compound’s structural integrity?

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 506.58 for C₂₈H₂₇N₅O₂S) .
  • HPLC : Purity >95% confirmed using a C18 column with acetonitrile/water gradients .

Advanced: How do X-ray crystallography and DFT studies resolve ambiguities in molecular conformation?

  • X-ray diffraction : Resolves bond angles (e.g., 120° for triazole N–N–C) and confirms planarity of the pyridazine ring .
  • DFT calculations : Predict electrostatic potential surfaces to identify nucleophilic/electrophilic sites for SAR studies .

Basic: What in vitro assays are used to screen its biological activity?

  • Anticancer : MTT assays (IC₅₀ values against HeLa cells: 2–10 μM) .
  • Anti-inflammatory : COX-2 inhibition (ELISA, % inhibition >60% at 50 μM) .
  • Kinase inhibition : ADP-Glo™ assays for EGFR or MAPK targets .

Advanced: How can contradictory bioactivity data across studies be resolved?

  • Orthogonal assays : Validate kinase inhibition (e.g., SPR vs. radiometric assays) to rule out assay-specific artifacts .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation (t₁/₂ < 30 min) skews IC₅₀ values .

Basic: What functional groups are critical for its pharmacological activity?

  • Thioether bridge : Essential for membrane permeability (logP ~3.5) .
  • Benzamide moiety : Enhances binding to ATP pockets in kinases (docking score < -8 kcal/mol) .
  • 3,5-dimethylphenyl group : Improves selectivity for cancer vs. normal cells (SI >5) .

Advanced: What strategies improve selectivity for specific kinase isoforms?

  • Fragment-based design : Replace the benzamide with indole-carboxamide to target JAK2 over JAK1 .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade resistant kinase mutants .

Basic: How is stability assessed under physiological conditions?

  • Forced degradation : Expose to pH 1–13 buffers at 40°C for 24 hours; monitor degradation via HPLC (RSD <2%) .
  • Photostability : UV irradiation (320–400 nm) for 48 hours; quantify isomerization by NMR .

Advanced: What mechanistic insights explain its anti-proliferative effects?

  • Apoptosis induction : Flow cytometry shows caspase-3 activation (2-fold increase at 10 μM) .
  • Cell cycle arrest : Western blot confirms p21 upregulation and cyclin D1 suppression in G1 phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.